molecular formula C26H28N4O2S B2925373 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851937-09-2

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2925373
CAS No.: 851937-09-2
M. Wt: 460.6
InChI Key: DDOZUIAKFHTTFK-UHFFFAOYSA-N
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Description

This thiourea derivative features a complex structure with three distinct moieties:

  • Thiourea core: Serves as a central scaffold, enabling hydrogen bonding and interactions with biological targets.
  • Substituents: A 4-methoxyphenyl group (electron-donating) and a pyridin-2-ylmethyl group (polarizable heterocycle) likely modulate solubility and target affinity.

While direct biological data for this compound are unavailable in the provided evidence, structurally related thioureas and heterocycles exhibit antiviral and receptor-binding activities .

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)11-12-25(24)28-18)13-15-30(17-20-6-4-5-14-27-20)26(33)29-19-7-9-21(31-2)10-8-19/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOZUIAKFHTTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, along with relevant case studies and research findings.

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound in focus incorporates multiple functional groups, including methoxy and pyridine moieties, which are known to enhance biological activity. The presence of these groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one under consideration have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiourea derivatives exhibited IC50 values ranging from 0.24 µM to 1.18 µM against different cancer types, indicating strong antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.24
Compound CSK-MEL-51.95

The mechanism of action often involves the induction of apoptosis and inhibition of critical signaling pathways such as EGFR and IL-6 .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are also notable. Studies have shown that compounds related to our target compound can inhibit the growth of various microorganisms, including bacteria and fungi. For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 1.47 µM against Staphylococcus epidermidis .

MicroorganismMIC (µM)
Staphylococcus epidermidis1.47
Micrococcus luteus1.47

Antileishmanial Activity

Thiourea derivatives have shown promise in treating leishmaniasis, with some compounds exhibiting IC50 values below 10 µM against Leishmania species . The structure-activity relationship indicates that modifications in the spacer length between functional groups can significantly affect potency.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiourea derivatives reveal that:

  • Methoxy groups in para positions enhance activity compared to meta positions.
  • The number of hydrogen bond donors and acceptors correlates positively with biological activity.
  • The lipophilicity of substituents plays a crucial role in determining the efficacy against target pathogens .

Case Studies

A notable case study involved a series of synthesized thioureas evaluated for their anticancer properties across multiple cell lines. The findings indicated that specific modifications could lead to increased potency against resistant cancer types, establishing a foundation for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Thiourea Derivatives for Comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound: 1-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea C₂₇H₂₉N₅O₂S 495.62 5-Methoxyindole, 4-methoxyphenyl, pyridin-2-ylmethyl Hypothesized antiviral/kinase inhibition
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea C₁₆H₁₉FN₄OS 342.41 4-Ethoxy-3-fluoropyridine, 5-methylpyridine Not reported (structural analog)

Structural and Functional Analysis:

Core Modifications :

  • The target compound’s indole-ethyl group contrasts with the fluoropyridine-ethyl group in . Indole’s bulkiness may enhance binding to hydrophobic pockets, while fluorine in could improve metabolic stability.

Substituent Effects: Methoxy vs. Pyridine vs. Indole: The pyridin-2-ylmethyl group in the target offers a hydrogen-bond acceptor site, whereas the 5-methylpyridine in may prioritize steric effects over polarity.

Biological Implications: Thioureas with indole motifs (e.g., serotonin analogs) often target GPCRs or kinases , while fluorinated pyridines (as in ) are common in antiviral agents.

Research Findings and Limitations

  • Data Gaps: No crystallographic (e.g., SHELX-refined structures ) or bioactivity data are available for the target compound. Comparisons rely on extrapolation from structural analogs.

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